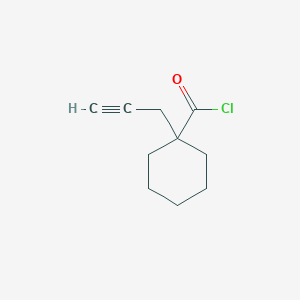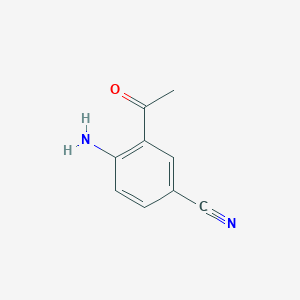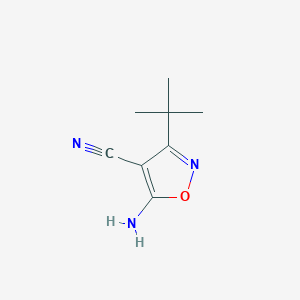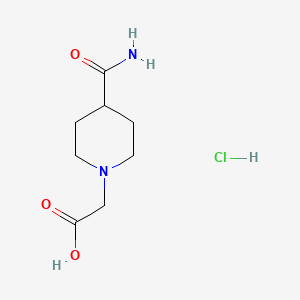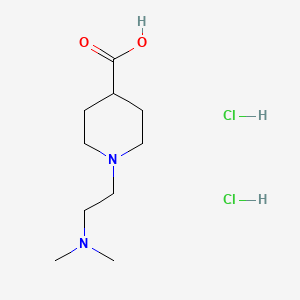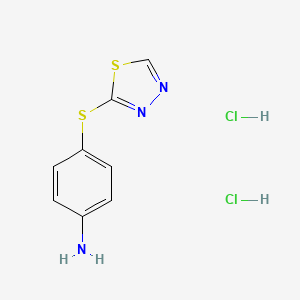
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride
Übersicht
Beschreibung
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3S2•2HCl and a molecular weight of 282.21 .
Molecular Structure Analysis
The InChI code for 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is 1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H .Physical And Chemical Properties Analysis
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 282.22 .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Agents
- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans .
- Methods of Application : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The antimicrobial activity was then tested against various organisms .
- Results : Four compounds outperformed the others in terms of antimicrobial activity .
2. Antinociceptive Agents
- Application Summary : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .
- Methods of Application : The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .
- Results : Compounds 3b, 3c, 3d, 3e, 3g and 3h increased the reaction times of mice both in the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds . Additionally, the number of writhing behavior was significantly decreased by the administration of compounds 3a, 3c, 3e and 3f, which pointed out the peripherally mediated antinociceptive activity induced by these four compounds .
3. Carbonic Anhydrase Inhibitors
- Application Summary : Some 1,3,4-thiadiazole derivatives, such as Acetazolamide, are potent carbonic anhydrase inhibitors .
- Methods of Application : These compounds are typically used in the treatment of glaucoma, epilepsy, altitude sickness, and other conditions where inhibition of carbonic anhydrase is beneficial .
- Results : The use of these compounds has been shown to effectively inhibit carbonic anhydrase, leading to a decrease in the production of aqueous humor and a reduction in intraocular pressure .
4. Antimicrobial Activity
- Application Summary : Some 1,3,4-thiadiazole derivatives, such as Sulfamethizole, possess antimicrobial activity .
- Methods of Application : These compounds are typically used in the treatment of urinary tract infections caused by susceptible strains of certain bacteria .
- Results : The use of these compounds has been shown to effectively inhibit the growth of certain bacteria, leading to a reduction in the symptoms of urinary tract infections .
5. Anticancer Agents
- Application Summary : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity .
- Methods of Application : These compounds were synthesized and their anticancer activity was tested against various cancer cell lines .
- Results : Some of these compounds showed promising anticancer activity, but further studies are needed to confirm their potential .
6. Antiviral Agents
- Application Summary : Certain 1,3,4-thiadiazole derivatives have been found to possess antiviral activity .
- Methods of Application : These compounds were synthesized and their antiviral activity was tested against various viruses .
- Results : Some of these compounds showed promising antiviral activity, but further studies are needed to confirm their potential .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNBIIQFLUIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NN=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



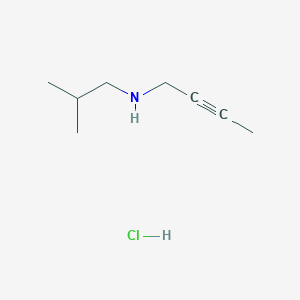


![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)
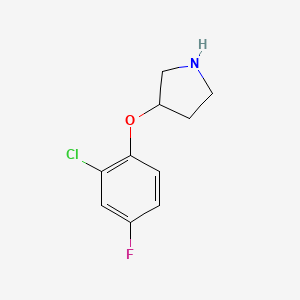
![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
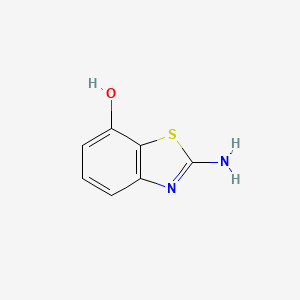
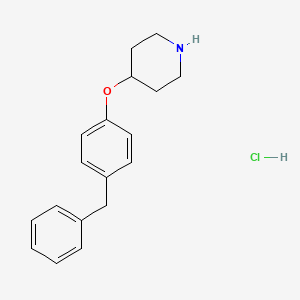
![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)
